Cas no 1806932-05-7 (6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde)

6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and an aminomethyl substituent, making it a versatile intermediate in organic synthesis. The presence of difluoromethyl and fluorine groups enhances its electron-withdrawing properties, which can be advantageous in the design of pharmaceuticals and agrochemicals. The aminomethyl functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. This compound’s structural features make it particularly useful for constructing heterocyclic frameworks or as a building block in medicinal chemistry. Its stability and reactivity profile offer flexibility in synthetic applications.
6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde structure
1806932-05-7 structure
Product name:6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde
CAS No:1806932-05-7
MF:C8H7F3N2O
MW:204.149192094803
CID:4885164

6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde
    • Inchi: 1S/C8H7F3N2O/c9-5-1-4(2-12)13-6(3-14)7(5)8(10)11/h1,3,8H,2,12H2
    • InChI Key: QFGHYRBQWHDBPA-UHFFFAOYSA-N
    • SMILES: FC1=CC(CN)=NC(C=O)=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 0.3
  • Topological Polar Surface Area: 56

6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029032397-250mg
6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde
1806932-05-7 95%
250mg
$980.00 2022-03-31
Alichem
A029032397-500mg
6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde
1806932-05-7 95%
500mg
$1,600.75 2022-03-31
Alichem
A029032397-1g
6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde
1806932-05-7 95%
1g
$3,155.55 2022-03-31

6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde Related Literature

Additional information on 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde

Comprehensive Overview of 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde (CAS No. 1806932-05-7)

In the realm of fine chemicals and pharmaceutical intermediates, 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde (CAS No. 1806932-05-7) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its difluoromethyl and fluoropyridine moieties, is a critical building block in the synthesis of advanced materials and bioactive molecules. Researchers and industry professionals are increasingly exploring its potential in drug discovery, agrochemicals, and specialty chemicals, aligning with the growing demand for fluorinated compounds in modern science.

The molecular structure of 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde features a pyridine core substituted with a carboxaldehyde group, an aminomethyl side chain, and difluoromethyl and fluoro substituents. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis. The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, traits highly sought after in the development of pharmaceuticals and agrochemicals. This aligns with current trends in precision medicine and sustainable agriculture, where fluorinated compounds play a pivotal role.

One of the most frequently asked questions about 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde revolves around its synthetic routes. The compound can be prepared through multi-step organic transformations, including halogenation, amination, and oxidation reactions. Advanced techniques such as flow chemistry and catalysis are often employed to improve yield and purity, addressing the industry's need for green chemistry and cost-effective production. These methodologies are particularly relevant in the context of circular economy initiatives, where minimizing waste and optimizing resources are paramount.

Applications of 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde extend beyond traditional chemical synthesis. Its derivatives are being investigated for their potential in bioconjugation and proteomics, areas that are gaining traction in biopharmaceutical research. The compound's ability to form stable covalent bonds with biomolecules makes it a candidate for developing targeted therapies and diagnostic tools. This resonates with the rising interest in personalized healthcare and next-generation therapeutics, topics frequently searched in scientific and medical communities.

From a commercial perspective, the demand for 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde is driven by its utility in high-value markets. Companies specializing in custom synthesis and contract research often list this compound in their portfolios, catering to clients in the pharmaceutical, agrochemical, and material science sectors. Its relevance in drug design and crop protection underscores its importance in addressing global challenges such as antimicrobial resistance and food security.

In conclusion, 6-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-2-carboxaldehyde (CAS No. 1806932-05-7) represents a compelling example of how fluorinated heterocycles are shaping the future of chemical innovation. Its multifaceted applications, coupled with its alignment with contemporary scientific and industrial trends, make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is poised to play a critical role in advancing sustainable chemistry and life sciences.

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